molecular formula C18H12ClFN4O B7499478 N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide

Cat. No. B7499478
M. Wt: 354.8 g/mol
InChI Key: SCTWPWRKBHOIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR-Inhibitor-172 is widely used in scientific research to study the role of CFTR in various physiological and pathological processes.

Mechanism of Action

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 selectively blocks the CFTR chloride channel by binding to a specific site on the channel protein. This prevents chloride ions from passing through the channel and reduces the transport of other ions and molecules across cell membranes. The exact mechanism of action of N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 is still under investigation, but it is believed to involve a conformational change in the CFTR protein that prevents it from functioning properly.
Biochemical and Physiological Effects:
N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 has several biochemical and physiological effects on cells and tissues. By blocking the CFTR chloride channel, N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 reduces the transport of chloride ions and other molecules across cell membranes. This can lead to changes in cell volume, ion concentrations, and membrane potential. N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 also affects the activity of other ion channels and transporters, which can have downstream effects on cellular processes such as secretion, absorption, and signaling.

Advantages and Limitations for Lab Experiments

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the CFTR chloride channel, which allows researchers to study the specific role of CFTR in various physiological and pathological processes. Another advantage is its relatively low toxicity and high solubility, which makes it suitable for use in cell culture and animal models.
One limitation of N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 is its potential off-target effects on other ion channels and transporters. This can complicate the interpretation of experimental results and requires careful controls and validation. Another limitation is its relatively high cost and limited availability, which can restrict its use in some research settings.

Future Directions

There are several future directions for the use of N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 in scientific research. One direction is the development of more potent and selective CFTR inhibitors that can be used to study the role of CFTR in more detail. Another direction is the application of N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 in drug discovery and development for diseases such as cystic fibrosis and diarrhea. N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 can be used as a tool to identify and validate new drug targets and to test the efficacy of potential therapeutics. Finally, N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 can be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.

Synthesis Methods

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The detailed synthesis method is beyond the scope of this paper, but it can be found in the literature.

Scientific Research Applications

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 is widely used in scientific research to study the role of CFTR in various physiological and pathological processes. CFTR is a chloride channel that plays a crucial role in regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening disease that affects the respiratory, digestive, and reproductive systems.
N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 is used to selectively block the CFTR chloride channel and study its role in various physiological and pathological processes. For example, N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 is used to study the role of CFTR in airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamideor-172 is also used to study the role of CFTR in various diseases such as cystic fibrosis, diarrhea, and polycystic kidney disease.

properties

IUPAC Name

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O/c19-16-11-24(10-13-3-7-15(20)8-4-13)23-17(16)22-18(25)14-5-1-12(9-21)2-6-14/h1-8,11H,10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTWPWRKBHOIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)NC(=O)C3=CC=C(C=C3)C#N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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